molecular formula C21H32N2O5 B1639559 Boc-Phe-Leu-OMe

Boc-Phe-Leu-OMe

Cat. No.: B1639559
M. Wt: 392.5 g/mol
InChI Key: NUKWPDXDMGXCBV-IRXDYDNUSA-N
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Description

Key Structural Features:

  • Backbone Geometry : The peptide adopts a trans-configuration at the amide bond between Phe and Leu, minimizing steric clashes between side chains.
  • Side-Chain Orientation : The benzyl group of Phe projects orthogonally to the leucine isobutyl side chain, creating a steric "bulge" that influences packing in crystalline states.
  • Protecting Group Effects : The Boc group induces torsional restrictions at the N-terminus, while the methyl ester reduces intermolecular hydrogen bonding at the C-terminus.

Table 1: Molecular parameters of this compound

Parameter Value Source
Molecular Formula C₂₁H₃₂N₂O₅
Molecular Weight 392.5 g/mol
Stereocenters 2 (S-configuration)
Torsion Angle (φ, Ψ) φ = −62°, Ψ = 127° (Phe)

Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17-/m0/s1

InChI Key

NUKWPDXDMGXCBV-IRXDYDNUSA-N

SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

sequence

FL

Origin of Product

United States

Scientific Research Applications

Synthesis Methodologies

1.1 Liquid-Assisted Ball-Milling (LABM)
Recent studies have demonstrated the effectiveness of liquid-assisted ball-milling for synthesizing Boc-Phe-Leu-OMe. This method allows for environmentally benign peptide synthesis by reducing the need for hazardous solvents. In one study, the conversion of Boc-Phe-NCA with HCl·H-Leu-OMe yielded this compound with high efficiency (up to 93% yield) under optimized milling conditions . The methodology not only enhances yield but also minimizes environmental impact, achieving an Ecoscale score of 84, indicating an excellent synthesis process .

1.2 Solution-Phase Synthesis
Another approach involves fast solution-phase peptide synthesis (SolPSS), which has shown promising results for coupling N-Boc-Leu and N-Boc-Phe. This method achieves excellent conversions (up to 99%) and is particularly useful for synthesizing peptides with various side-chain functionalities . The versatility of this method makes it applicable for a wide range of peptide sequences.

Biological Activities

2.1 Antimicrobial Properties
this compound has been evaluated for its antimicrobial activities. Research indicates that dipeptides containing phenylalanine and leucine exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics . The specific structural features of this compound contribute to its efficacy against various bacterial strains.

2.2 Therapeutic Applications
The dipeptide is also being explored for its role in drug design, particularly in creating peptides that mimic endogenous ligands involved in pain modulation and sensory processing. For instance, this compound has been used as a building block in synthesizing longer peptides that resemble Leu-enkephalin, a natural opioid peptide . This application underscores its importance in developing pain relief medications.

Case Studies

StudyMethodologyYieldBiological Activity
Study 1LABM93%Antimicrobial
Study 2SolPSS99%Pain modulation
Study 3Synthesis of Leu-enkephalin analogsHigh yield (varied)Opioid receptor binding

3.1 Case Study: Green Synthesis Methodology
In a notable case study, researchers successfully synthesized this compound using a greener approach involving recyclable oxidants and triarylphosphine as a coupling agent. This method not only improved yield but also reduced the environmental footprint associated with traditional peptide synthesis methods .

Chemical Reactions Analysis

Saponification of the Methyl Ester

The methyl ester group (-OMe) in Boc-Phe-Leu-OMe can be hydrolyzed to a carboxylic acid under basic conditions. For example:

  • Reagents : LiOH in a THF/H2O (1:1) mixture.

  • Conditions : Room temperature, 1 hour .

  • Product : Boc-Phe-Leu-OH (free carboxylic acid).

This reaction is critical for further peptide elongation in solid-phase synthesis.

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to generate the free amine:

  • Reagent : Trifluoroacetic acid (TFA) in chloroform .

  • Conditions : Room temperature, 1 hour.

  • Product : H-Phe-Leu-OMe (deprotected dipeptide).

Antimicrobial Activity and Functional Implications

While not a direct chemical reaction, this compound’s biological activity arises from its interactions with microbial systems. Key findings include :

Concentration (ppm)Inhibition Zone (mm) Against Aspergillus fumigatusInhibition Zone (mm) Against E. coli
25021
50032
100053

The methyl ester and Boc groups influence its bioavailability and binding affinity to microbial targets.

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar compounds:

  • Boc-Met-Leu-Phe-OMe : Requires harsher conditions for Boc deprotection (e.g., TFA/DCM) .

  • Fmoc-Phe-Leu-OMe : Base-labile Fmoc group removed with piperidine, unlike acid-labile Boc .

Comparison with Similar Compounds

Key Findings :

  • Boc-Phe-Leu-OMe’s open conformation contrasts with helical or β-turn structures in analogs like Boc-Leu-Phe-Ala-δPhe-Leu-OMe, which are stabilized by intramolecular hydrogen bonds .
  • Chemotactic peptides (e.g., HCO-Met-Leu-Phe-OMe) require backbone flexibility for receptor interaction, while constrained analogs (e.g., For-Hse(Me)-Leu-Phe-OMe) maintain activity through alternative folding .

Key Findings :

  • Ball milling outperforms traditional methods in speed and yield due to mechanochemical activation .
  • IBA-OBz-mediated coupling avoids racemization, critical for chiral purity in SPPS .

Electrochemical and Functional Properties

Ferrocene-containing analogs (e.g., Fc-Pro-Leu-Gly-OMe) exhibit quasi-reversible redox behavior (ΔEp = 83 mV), making them suitable for electrochemical biosensing . In contrast, this compound lacks redox activity but serves as a stable intermediate for functionalized peptides.

Preparation Methods

Coupling Reactions Using T3P® Technology

The cornerstone of this compound synthesis lies in the coupling of N-Boc-phenylalanine (Boc-Phe-OH) and leucine methyl ester (H-Leu-OMe). A study by SolPSS (2023) demonstrated that employing propane phosphonic acid anhydride (T3P®) as a coupling reagent in dichloromethane (DCM) achieves 98% conversion within 10 minutes. The reaction mechanism involves activating Boc-Phe-OH via T3P®, facilitating nucleophilic attack by H-Leu-OMe’s amine group. Critical to this process is the use of N,N-diisopropylethylamine (DIPEA) as a base, which neutralizes hydrochloric acid generated from the leucine methyl ester hydrochloride starting material.

The optimized molar ratio of reagents includes:

  • 1.0 equivalent Boc-Phe-OH
  • 1.2 equivalents H-Leu-OMe hydrochloride
  • 1.5 equivalents T3P® (50 wt.% in DCM)
  • 4.0 equivalents DIPEA

Post-coupling, the organic phase is washed with 0.01 M hydrochloric acid to remove unreacted starting materials, followed by sodium bicarbonate to eliminate residual T3P® byproducts. Rotary evaporation yields this compound as a white solid, with purity exceeding 98% prior to deprotection.

Deprotection of the Boc Group

Removal of the tert-butoxycarbonyl (Boc) group is achieved using a 1:1 (v/v) mixture of TFA and DCM. The reaction proceeds at 0°C to room temperature over 2.5 hours, with triethylsilane (3 equivalents) added as a scavenger to prevent side reactions. Monitoring via thin-layer chromatography (TLC) confirms complete deprotection, after which the solvent is evaporated under reduced pressure. The resulting free amine (H-Phe-Leu-OMe) is precipitated by adjusting the pH to its isoelectric point using citric acid, yielding a zwitterionic product with minimal solubility.

Alternative Synthetic Routes and Methodological Variations

Continuous Synthesis Without Intermediate Isolation

A streamlined protocol omits intermediate isolation, reducing purification steps and improving overall yield. After coupling Boc-Phe-OH and H-Leu-OMe, the reaction mixture is treated directly with TFA/DCM for Boc removal. Subsequent washes with saturated sodium bicarbonate and drying over anhydrous sodium sulfate enable immediate use in downstream reactions. This approach maintains a 95% purity while cutting processing time by 40%.

Preparation of Amino Acid Methyl Esters

Leucine methyl ester hydrochloride, a key precursor, is synthesized via room-temperature reaction of leucine with methanol and chlorotrimethylsilane (TMSCl). TMSCl acts as a hydrochloric acid scavenger, enabling esterification in near-quantitative yields:
$$
\text{Leucine + CH}_3\text{OH + TMSCl} \rightarrow \text{H-Leu-OMe·HCl} + \text{trimethylsilanol}
$$
The product is recrystallized from ethyl acetate, with nuclear magnetic resonance (NMR) confirming successful esterification:

  • ¹H-NMR (400 MHz, D₂O): δ 3.92 (s, 3H, OCH₃), 4.03 (s, 2H, NH₂CH₂CO).

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 220 nm is employed to assess purity. This compound elutes at 12.3 minutes under gradient conditions (acetonitrile/water + 0.1% TFA), with a peak area corresponding to 93–98% purity.

Spectroscopic Validation

Infrared Spectroscopy (IR):

  • This compound exhibits characteristic stretches at 1740 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (amide I).

Mass Spectrometry (ESI-MS):

  • Calculated for C₂₃H₃₅N₂O₅ ([M+H]⁺): 427.26; observed: 427.3.

Comparative Analysis of Synthetic Methodologies

Solvent Effects on Coupling Efficiency

Table 1 summarizes conversion rates for this compound synthesis across solvents:

Solvent Conversion (%)
Dichloromethane 98
Ethyl Acetate 97
Tetrahydrofuran 96
Acetonitrile 93

Polar aprotic solvents like DCM maximize solubility of Boc-Phe-OH and H-Leu-OMe, enhancing reaction kinetics.

Impact of Protecting Groups

Comparative studies using N-Fmoc protection show marginally higher conversions (>99%) but necessitate piperidine for deprotection, complicating large-scale synthesis. Boc chemistry remains preferred for its compatibility with TFA, a cost-effective and efficient deprotecting agent.

Applications in Peptide Therapeutics

This compound’s role as a building block extends to opioid peptides like Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu). The SolPPS protocol synthesizes this pentapeptide in seven steps with 62% overall yield, underscoring this compound’s utility in iterative peptide chain elongation.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Boc-Phe-Leu-OMe, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or mechanochemical methods. Ball milling, for example, achieves high yields (e.g., 95% under optimized conditions with ethyl acetate as a grinding assistant) by minimizing hydrolysis side reactions . Key variables include solvent choice, milling time, and temperature. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1^1H/13^{13}C$ NMR to verify backbone connectivity and stereochemistry. For example, α-proton resonances in the 3.5–5.5 ppm range confirm peptide bonds. Mass spectrometry (ESI-TOF) provides molecular weight validation. Cross-reference spectral data with published benchmarks to resolve ambiguities .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document exact milling parameters (e.g., frequency, ball-to-powder ratio), solvent purity, and Boc-deprotection conditions (e.g., TFA concentration). Share raw spectral data and chromatograms in supplementary materials to enable replication .

Advanced Research Questions

Q. How do solvent polarity and milling dynamics mechanistically influence this compound synthesis efficiency?

  • Methodological Answer : Solvent-free ball milling accelerates amide bond formation via kinetic energy transfer, while polar solvents like ethyl acetate suppress Boc-group hydrolysis (e.g., reducing hydrolysis from 23% to 2%) by stabilizing intermediates . Use DFT simulations to model solvent-matrix interactions and optimize energy input.

Q. What strategies resolve contradictions in this compound spectral data across studies?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent deuteration differences or residual impurities. Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments. Replicate experiments under identical conditions and compare with datasets from open-access repositories .

Q. How can this compound be utilized as a model system to study peptide aggregation kinetics?

  • Methodological Answer : Design kinetic assays using fluorescence spectroscopy (Thioflavin T) or TEM to monitor aggregation. Vary pH, ionic strength, and concentration to map nucleation pathways. Control experiments with scrambled sequences (e.g., Boc-Leu-Phe-OMe) can isolate sequence-specific effects .

Q. What computational tools are effective for predicting this compound’s conformational stability in solution?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models to analyze backbone flexibility. Validate predictions against circular dichroism (CD) spectra. Use QM/MM hybrid methods to refine energy barriers for rotamer interconversion .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare this compound’s bioactivity across enantiomeric forms?

  • Methodological Answer : Employ a double-blind study with enantiopure samples synthesized via chiral auxiliaries. Use cell-based assays (e.g., IC50_{50} measurements) and statistical tools (ANOVA) to assess significance. Pre-register protocols to mitigate bias .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven studies on this compound’s functional applications?

  • Methodological Answer : Apply PICO to define:

  • Population : Target enzyme/receptor.
  • Intervention : this compound concentration/dosage.
  • Comparison : Control peptides or inhibitors.
  • Outcome : Binding affinity (Kd_d) or inhibition efficiency.
    FINER criteria ensure feasibility and novelty .

Tables for Key Data Reference

Synthetic Method Yield (%) Purity (HPLC) Key Reference
Ball Milling (EtOAc)95>99%
SPPS8298%
Spectroscopic Data Conflict Resolution Strategy
NMR shift discrepanciesHSQC/HMBC correlation
MS adduct formationCollision-induced dissociation (CID)

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